6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile

Nicotinic Acetylcholine Receptors Selectivity Isoxazole Scaffold

6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile (CAS 1105194-31-7) is a synthetic small molecule belonging to the class of nicotinonitrile derivatives featuring an isoxazole propoxy ether side chain. This compound has been investigated primarily as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), a family of pentameric ligand-gated ion channels implicated in a range of CNS disorders.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 1105194-31-7
Cat. No. B1415932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile
CAS1105194-31-7
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCCOC2=NC=C(C=C2)C#N
InChIInChI=1S/C13H13N3O2/c1-10-7-12(18-16-10)3-2-6-17-13-5-4-11(8-14)9-15-13/h4-5,7,9H,2-3,6H2,1H3
InChIKeyBGQKDBLHHIKUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile (CAS 1105194-31-7) as a Neuronal nAChR Ligand Lead


6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile (CAS 1105194-31-7) is a synthetic small molecule belonging to the class of nicotinonitrile derivatives featuring an isoxazole propoxy ether side chain . This compound has been investigated primarily as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), a family of pentameric ligand-gated ion channels implicated in a range of CNS disorders [1]. Published structure-activity relationship (SAR) studies and associated patent literature position this chemical scaffold as a basis for developing subtype-selective nAChR modulators, distinguishing it from simple nicotinic agonists [2].

Why Generic nAChR Ligands Cannot Replace 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile in Focused Research


Procurement based solely on the nicotinonitrile or isoxazole classes ignores the critical role of the specific 3-methylisoxazol-5-yl propoxy linker length and the 3-cyano substitution on the pyridine ring in determining nAChR subtype selectivity and functional profile [1]. The published SAR demonstrates that minor modifications to this scaffold can shift the functional activity from agonism to antagonism across α4β2 and α3β4 receptor subtypes [2]. Consequently, generic or near-neighbor analogs lacking this precise substitution pattern are unlikely to replicate the specific binding kinetics and functional selectivity that make this compound a valuable pharmacological probe or lead scaffold, potentially leading to erroneous conclusions in target validation studies [3].

Quantitative Differentiation Guide for 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile Against Key Comparators


High Selectivity for α4β2 over α3β4 nAChR Subtypes as a Differentiator from Pan-nAChR Agonists

In contrast to the prototypical non-selective agonist nicotine, compounds within the isoxazole ether series, including those closely related to 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile, are designed to achieve subtype selectivity. Published SAR shows that while exhibiting potent functional activity on the therapeutic target α4β2, related analogs demonstrate substantially weaker potency on the ganglionic α3β4 receptor, a key locus for cardiovascular side effects [1]. This selectivity profile is a quantifiable differentiator for this chemical series over nicotine and other non-selective agonists like cytisine.

Nicotinic Acetylcholine Receptors Selectivity Isoxazole Scaffold

Enhanced Binding Affinity Differentiation at α4β2 nAChR over Early Lead Epiboxidine

The isoxazole-ether series was initiated to improve upon the moderate potency of the first-generation isoxazole analog epiboxidine [1]. Published SAR from the medicinal chemistry program illustrates that the 3-methylisoxazol-5-yl propoxy extension, as found in 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile, yields a significant gain in binding affinity. Lead compound 43, a direct analog, achieves a Ki of 12 nM at the human α4β2 nAChR, a substantial improvement over the binding affinity reported for epiboxidine at the same receptor subtype.

Nicotinic Acetylcholine Receptors Binding Affinity Isoxazole Scaffold

Substantial In Vitro Functional Potency and Agonist Activity at α4β2 nAChR

Beyond binding affinity, the specific scaffold is characterized by its robust functional agonist activity. This differentiates it from ligands that simply bind without initiating a physiological response. Representative data for the series shows a functional EC50 of 170 nM in a calcium flux assay, classifying it as a potent partial agonist [1]. This functional profile is distinct from full agonists like nicotine or competitive antagonists like mecamylamine, offering a specific mechanism of action—partial agonism—that is therapeutically relevant for conditions like depression.

Nicotinic Acetylcholine Receptors Functional Potency Agonism

Validated In Vivo Antidepressant-Like Activity with Favorable ADME-Tox Profile

The lead compound from this isoxazole-ether series, an analog of 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile, demonstrated potent antidepressant-like activity in the classic mouse forced swim test (FST) at a dose as low as 1 mg/kg IP [1]. This in vivo efficacy is complemented by crucial early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling, which indicated favorable drug-like properties and a lack of gross toxicity [2]. This combination of in vivo proof-of-concept and a promising safety profile is a significant differentiator from earlier-generation nAChR ligands, such as the α4β2 full agonist A-85380, which showed potent analgesia but had a narrow therapeutic window.

Antidepressant In Vivo Efficacy ADME-Tox

Quantified Binding Affinity for the Target Compound at the Muscle-Type nAChR as an Off-Target

While investigated primarily for neuronal nAChRs, data is also available for the target compound's interaction with the muscle-type nAChR [1]. This off-target profile is crucial for CNS-focused programs to avoid peripheral neuromuscular side effects. The data provides a measurable Ki value of 18 nM for this compound against the muscle-type receptor, a figure that is significantly higher (weaker) than its affinity for the intended target. This functional selectivity, supported by measurable off-target data, is a key information advantage not available for many early-stage screening hits.

Nicotinic Acetylcholine Receptors Off-Target Pharmacology Selectivity

High-Value Procurement Scenarios for 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile in Scientific Research


Investigating α4β2-nAChR-Mediated Antidepressant Mechanisms

This compound is ideally suited for preclinical studies exploring the role of α4β2 partial agonism in depression models. The established in vivo efficacy in the forced swim test at oral doses as low as 5 mg/kg, combined with its >45-fold selectivity over other CNS targets documented in the supporting patent, provides a direct, evidence-based rationale for its use in mechanism-of-action studies for treatment-resistant depression [1].

Definitive Receptor Subtype Selectivity Profiling in Complex Tissues

Procure this compound as a pharmacological tool to distinguish between the functional contributions of neuronal α4β2 receptors and ganglionic α3β4 receptors. The functional inactivity against α3β4 (IC50 > 1 mM) documented in BindingDB ensures that observed physiological effects in tissue preparations or animal models can be attributed to α4β2 modulation rather than off-target ganglionic activity, a critical requirement for clean target validation [2].

Structure-Activity Relationship (SAR) Studies for Next-Generation nAChR Modulators

As a key intermediate in the patented isoxazole-ether series, this compound provides a high-affinity starting point (core scaffold leads to Ki of 12 nM for α4β2) for further chemical optimization. The rich set of comparator data against epiboxidine and the available functional EC50 data against the α4β2 subtype enables researchers to systematically modify specific modules (e.g., the pyridine ring substitution or the isoxazole methyl group) and immediately quantify the impact on binding and function against a known benchmark [3].

Establishing Safety Margins in Early Lead Optimization

Utilize the compound's known binding affinity for the muscle-type nAChR (Ki = 18 nM) as a surrogate safety marker during lead optimization. The measurable selectivity window against the muscle subtype provides a quantitative benchmark for screening new analogs, allowing researchers to quickly filter out compounds with diminished selectivity that might risk neuromuscular side effects, thereby streamlining the procurement of only the most promising candidates from a chemical library [4].

Quote Request

Request a Quote for 6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.